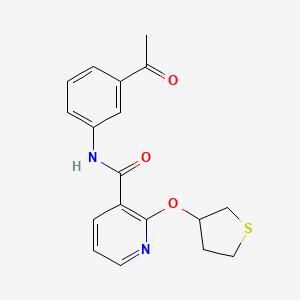

N-(3-acetylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

CAS No.: 2034390-35-5

Cat. No.: VC7416200

Molecular Formula: C18H18N2O3S

Molecular Weight: 342.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034390-35-5 |

|---|---|

| Molecular Formula | C18H18N2O3S |

| Molecular Weight | 342.41 |

| IUPAC Name | N-(3-acetylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C18H18N2O3S/c1-12(21)13-4-2-5-14(10-13)20-17(22)16-6-3-8-19-18(16)23-15-7-9-24-11-15/h2-6,8,10,15H,7,9,11H2,1H3,(H,20,22) |

| Standard InChI Key | WNMWHZBQNUTCBC-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N=CC=C2)OC3CCSC3 |

Introduction

N-(3-acetylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound integrates a pyridine core, a thiolane (tetrahydrothiophene) moiety, and an acetyl-substituted phenyl group. Such structural features suggest potential applications in medicinal chemistry, particularly in drug discovery for anti-inflammatory, antimicrobial, or antitumor agents.

Structural Features

The molecular structure of N-(3-acetylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide can be dissected into three key components:

-

Pyridine Core: A heterocyclic aromatic ring that often serves as a pharmacophore in many bioactive molecules.

-

Thiolan-3-yloxy Group: A sulfur-containing five-membered ring (thiolane) attached via an ether bond to the pyridine nucleus.

-

Acetylphenyl Substituent: A phenyl ring with an acetyl group at the meta position, contributing to hydrophobic interactions and potential hydrogen bonding.

This combination of aromaticity, heteroatoms, and functional groups provides the compound with unique physicochemical properties.

Synthesis

The synthesis of N-(3-acetylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide likely involves:

-

Preparation of the Pyridine Derivative:

-

Functionalization at the 2-position with a thiolane moiety through nucleophilic substitution or etherification.

-

-

Amide Bond Formation:

-

Coupling of 3-acetylaniline with pyridine-3-carboxylic acid or its derivatives using coupling agents such as EDCI or DCC.

-

These reactions are typically carried out under controlled conditions to ensure regioselectivity and yield optimization.

Biological Activities

Although specific biological studies on N-(3-acetylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide are not available, structurally related compounds have demonstrated:

-

Anti-inflammatory Activity:

-

Pyridine derivatives often act as inhibitors of enzymes like cyclooxygenase or lipoxygenase.

-

-

Antimicrobial Potential:

-

Sulfur-containing heterocycles are known for their antimicrobial efficacy.

-

-

Antitumor Properties:

-

Amide bonds and aromatic groups contribute to interactions with DNA or proteins involved in cancer pathways.

-

Further studies, including molecular docking and in vitro assays, are required to validate these hypotheses.

Analytical Characterization

Characterization techniques for this compound would include:

Potential Applications

Based on its structure, N-(3-acetylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide could serve as:

-

A scaffold for designing enzyme inhibitors targeting inflammatory pathways.

-

A precursor for synthesizing derivatives with enhanced pharmacological profiles.

-

A candidate for antimicrobial drug development due to its thiolane moiety.

Research Gaps and Future Directions

To fully explore the potential of this compound:

-

Biological Evaluation:

-

Conduct cytotoxicity assays, enzyme inhibition studies, and antimicrobial tests.

-

-

Structure-Activity Relationship (SAR) Studies:

-

Modify substituents on the pyridine or phenyl ring to optimize activity.

-

-

Pharmacokinetics:

-

Assess solubility, stability, and metabolic pathways.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume